Disperse blue 3

Description

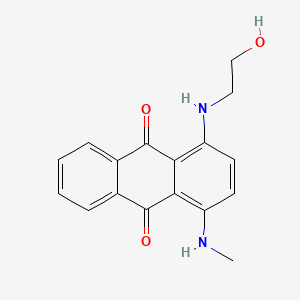

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXFWUZKOOWWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015819 |

Source

|

| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey-black powder; [MSDSonline] |

Source

|

| Record name | C.I. Disperse Blue 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86722-66-9, 2475-46-9 |

Source

|

| Record name | 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86722-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086722669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Disperse Blue 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-anthracenedione, 1,4-diamino-, N,N'-mixed 2-hydroxyethyl and methyl derivatives | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X7KL92596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to C.I. Disperse Blue 3

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of C.I. Disperse Blue 3, an anthraquinone-based dye. The document delves into its chemical identity, physicochemical properties, synthesis, applications, and safety profile, offering field-proven insights and detailed protocols relevant to a scientific audience.

Core Chemical Identity and Registry Information

C.I. Disperse Blue 3, chemically classified as an aminoanthraquinone dye, is recognized for its application in coloring synthetic materials. Its core structure features a 9,10-anthracenedione skeleton substituted with amino groups, which act as the chromophore responsible for its distinct blue color.

The primary Chemical Abstracts Service (CAS) registry number for Disperse Blue 3 is 2475-46-9 .[1][2][3][4] Its unambiguous IUPAC name is 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione.[1][4][5] This nomenclature precisely describes the molecular architecture, which is fundamental for understanding its chemical behavior and interactions.

For cross-referencing across various chemical inventories and regulatory databases, a compilation of its identifiers is provided below.

| Identifier Type | Value | Authoritative Source |

| CAS Registry Number | 2475-46-9 | CAS, PubChem, ECHA[1][2] |

| Deprecated CAS | 71486-78-7, 71807-37-9 | ChemIDplus, PubChem[1] |

| EC Number | 219-604-2 | European Chemicals Agency (ECHA)[1] |

| IUPAC Name | 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | PubChem, IUPAC[1][4][5] |

| Molecular Formula | C₁₇H₁₆N₂O₃ | PubChem, Santa Cruz Biotechnology[1][3][4] |

| InChIKey | NLXFWUZKOOWWFD-UHFFFAOYSA-N | PubChem[1][4] |

| SMILES | CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O | PubChem[1][5] |

| Synonyms | C.I. 61505, Disperse Blue K, Amacel Blue BNN, Celliton Blue FFR | PubChem, MedKoo Biosciences[1][5] |

Physicochemical and Computed Properties

The functional characteristics of Disperse Blue 3 in various applications are dictated by its physicochemical properties. These parameters influence its solubility, stability, and interaction with substrates and biological systems.

| Property | Value | Source |

| Molecular Weight | 296.32 g/mol | PubChem, Santa Cruz Biotechnology[1][3] |

| Exact Mass | 296.11609238 Da | PubChem[1][4] |

| XLogP3-AA (LogP) | 3.3 | Alfa Chemistry, PubChem[1][4] |

| Hydrogen Bond Donor Count | 3 | Alfa Chemistry, PubChem[4] |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | Alfa Chemistry, PubChem[4] |

| Topological Polar Surface Area | 78.4 Ų | Alfa Chemistry, PubChem[1][4] |

The LogP value of 3.3 indicates a moderate level of lipophilicity, which is consistent with its classification as a "disperse" dye, designed to be sparingly soluble in water and suitable for dyeing hydrophobic fibers like polyester and acetate.

Synthesis and Manufacturing Pathways

The industrial synthesis of Disperse Blue 3 typically involves the condensation of substituted anthraquinones. The primary methods rely on nucleophilic substitution reactions on a quinizarin (1,4-dihydroxyanthraquinone) or leuco-quinizarin backbone.[1]

Common Synthesis Routes:

-

Condensation with Amines: A primary route involves the condensation of quinizarin and its leuco form with methylamine and ethanolamine, followed by an oxidation step.[1]

-

Halogen Displacement: An alternative method is the condensation of 1-bromo-4-methylaminoanthraquinone with ethanolamine, often catalyzed by a copper salt like copper acetate.[1]

Below is a conceptual workflow illustrating the synthesis process.

Caption: Workflow for extraction of Disperse Blue 3 from fibers.

Toxicology and Safety Profile

Disperse Blue 3 is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life. [6][7]

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed [6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction [6] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation [7] |

| Aquatic Hazard, Acute | Category 1 | H400: Very toxic to aquatic life [6]|

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles. [6] * Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat. [6] * Respiratory Protection: If dust is generated, use a full-face respirator with an appropriate particulate filter. [6]* Handling Precautions: Avoid dust formation. [6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [6]Contaminated work clothing should not be allowed out of the workplace. [6] Storage and Disposal:

-

-

Storage: Store in a dry, dark place at 0 - 4°C for the short term or -20°C for long-term storage. [5]Keep container tightly closed.

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations. [6]Avoid release to the environment. [6]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17191, C.I. Disperse Blue 3. Available from: [Link]

-

World Dye Variety (2012). Disperse Blue 3. Available from: [Link]

-

ResearchGate (2015). Disperse Blue 3 Safety Data Sheet. Available from: [Link]

-

Best Sublimation (2015). Safety Data Sheet according to Regulation (EC) No 1907/2006. Available from: [Link]

Sources

Introduction: Locating Disperse Blue 3 in the Chemical Landscape

An In-Depth Technical Guide to C.I. Disperse Blue 3

C.I. Disperse Blue 3, identified by the Colour Index number 61505, is a synthetic dye belonging to the anthraquinone class.[1] As a disperse dye, it is characterized by its low water solubility and its application as a finely ground dispersion in an aqueous bath.[2] This property makes it exceptionally suitable for coloring hydrophobic synthetic fibers, most notably polyester, as well as acetate, polyamide (nylon), and acrylic fibers.[1][3][4][5] Its molecular structure, centered on a substituted anthraquinone core, is responsible for its bright blue hue and its performance characteristics in textile applications. This guide provides a detailed examination of its chemical identity, physicochemical properties, synthesis, and mechanism of application for researchers and professionals in chemistry and material science.

Part 1: Chemical Identity and Structure

The unique properties of Disperse Blue 3 are a direct result of its molecular architecture. It is built upon the planar, aromatic system of anthracene-9,10-dione, which is functionalized with two different amino groups at the 1 and 4 positions.

IUPAC Nomenclature and Registration

-

IUPAC Name : The systematic name for the compound is 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione .[6][7][8] This name precisely describes the anthraquinone skeleton with a methylamino group (-NHCH₃) at the C4 position and a 2-hydroxyethylamino group (-NHCH₂CH₂OH) at the C1 position.

-

CAS Registry Number : Its unique identifier in the Chemical Abstracts Service is 2475-46-9 .[1][7][9]

-

SMILES String : CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O[6][8]

Molecular Structure

The core of the molecule is the anthraquinone framework, a tricyclic aromatic ketone. The electron-donating amino substituents at the 1 and 4 positions act as powerful auxochromes, shifting the absorption spectrum of the chromophore into the visible region and producing the characteristic blue color. The presence of the hydroxyl group in the hydroxyethylamino side chain can slightly modify the dye's properties, such as its solubility and affinity for certain fibers.

Caption: Molecular structure of Disperse Blue 3.

Part 2: Physicochemical Properties

The physical and chemical properties of Disperse Blue 3 dictate its behavior in both storage and application. These characteristics are critical for formulating dye baths, predicting performance, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 296.32 g/mol | [6][7][10] |

| Appearance | Navy blue to dark blue powder | [3][11] |

| Melting Point | 187 °C | [3][12] |

| Solubility | Insoluble in water; Soluble in acetone, ethanol, and benzene.[1][4] | [1][4] |

| Colour Index Number | 61505 | |

| Topological Polar Surface Area | 78.4 Ų | [6][7] |

| XLogP3-AA | 3.3 | [6][7] |

Part 3: Synthesis and Manufacturing

Disperse Blue 3 is commercially synthesized through the condensation of substituted anthraquinone precursors with specific amines. The primary methods involve building the desired amino groups onto a 1,4-disubstituted anthraquinone core.

Common Synthetic Pathway

A prevalent manufacturing method involves the reaction of 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) or its reduced form (leuco-quinizarin) with a mixture of methylamine and 2-aminoethanol (ethanolamine).[1][4][6]

Methodology:

-

Reactant Charging : Quinizarin or its leuco-derivative is charged into a reaction vessel containing a suitable solvent, such as butanol.[1]

-

Amine Addition : An excess of both methylamine and 2-aminoethanol is added to the vessel. The reaction proceeds via nucleophilic substitution, where the amino groups displace the hydroxyl (or other leaving groups) on the anthraquinone ring.

-

Condensation Reaction : The mixture is heated to drive the condensation reaction. This step results in a mixture of products, including the desired asymmetrically substituted Disperse Blue 3, as well as symmetrically substituted byproducts like 1,4-bis(methylamino)anthraquinone and 1,4-bis(2-hydroxyethylamino)anthraquinone.[1]

-

Oxidation (if necessary) : If leuco-quinizarin is used as the starting material, an oxidation step (typically aeration) is required to restore the quinone structure and develop the final color.

-

Isolation and Purification : The crude product is isolated through filtration. It is then washed, dried, and milled into a fine powder to be commercialized.[4]

An alternative route involves the condensation of 1-bromo-4-(methylamino)anthracene-9,10-dione with ethanolamine, often in the presence of a copper acetate catalyst to facilitate the reaction.[1][6]

Caption: Generalized workflow for the synthesis of Disperse Blue 3.

Part 4: Mechanism of Action in Textile Dyeing

The efficacy of Disperse Blue 3 hinges on its physical chemistry as a disperse dye. The dyeing process is not based on the formation of chemical bonds but on the physical diffusion and entrapment of the dye molecules within the polymer matrix of the fiber.[2]

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

-

Dye Bath Preparation : A dye bath is prepared by dispersing the finely powdered Disperse Blue 3 in water with the aid of a dispersing agent. The dispersing agent prevents the non-polar dye particles from aggregating and ensures a stable, uniform dispersion.

-

Material Immersion : The polyester fabric is immersed in the dye bath. The pH is typically controlled to be slightly acidic.

-

Heating and Pressurization : The temperature of the sealed dye bath is raised to 120-130°C under pressure. This is a critical step; at this temperature, the amorphous regions of the polyester polymer chains undergo increased molecular motion, creating temporary microscopic pores.

-

Dye Diffusion : The high temperature provides the individual, non-ionic dye molecules with sufficient kinetic energy to diffuse from the aqueous phase, adsorb onto the fiber surface, and subsequently penetrate into the swollen, amorphous regions of the polymer.

-

Cooling and Entrapment : The system is slowly cooled. As the temperature drops, the polymer chains regain their rigidity, and the pores shrink. The dye molecules, now trapped within the fiber's internal structure, become physically locked in place.

-

Reduction Clearing : After dyeing, the fabric is rinsed and subjected to a "reduction clearing" process (e.g., with sodium hydrosulfite and caustic soda) to remove any dye particles adhering to the fiber surface, thereby improving wash fastness.

Caption: Mechanism of high-temperature polyester dyeing with Disperse Blue 3.

Part 5: Applications and Uses

The primary application of Disperse Blue 3 is in the coloration of synthetic textiles.[11] Its molecular size and non-ionic nature make it ideal for fibers that lack the ionic sites needed for acid or basic dyes.

-

Textile Dyeing : It is extensively used for dyeing polyester, providing bright blue shades.[11] It is also suitable for dyeing acetate, triacetate, polyamide, and acrylic fibers, although its fastness properties, particularly light fastness, can be moderate on polyester.[1][5]

-

Printing : It is used in inks for sublimation printing on synthetic fabrics.[11]

-

Plastics and Coatings : The dye can be used as a colorant in plastics, synthetic materials, and industrial paints.[11]

-

Research : It serves as a standard anthracene stain and a laboratory reagent for dye testing and research.[10][11]

Part 6: Safety and Regulatory Information

Disperse Blue 3 is intended for industrial and research use only and is not for human or veterinary use.[8][10] It is classified as a dangerous good for transport, which may incur additional shipping charges.[10] As with many synthetic dyes, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area to avoid inhalation of the powder and skin contact.

Conclusion

C.I. Disperse Blue 3 is a cornerstone of the disperse dye category, valued for its ability to impart a vibrant blue color to hydrophobic synthetic fibers. Its chemical foundation as a 1,4-disubstituted anthraquinone provides the structural basis for its color and dyeing properties. Understanding its synthesis, physicochemical characteristics, and the diffusion-based mechanism by which it penetrates polyester is essential for its effective and safe application in the textile, chemical, and materials science industries.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]

- 3. Disperse Blue 3 | 2475-46-9 [chemicalbook.com]

- 4. Low Price Disperse Blue 3 Dyestuff Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 5. Disperse blue 3,Disperse blue FFR [xcwydyes.com]

- 6. C.I. Disperse Blue 3 | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. medkoo.com [medkoo.com]

- 9. Disperse Blue 3 | CAS 2475-46-9 | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. cosmochemistryindia.com [cosmochemistryindia.com]

- 12. C.I. disperse blue 3 [stenutz.eu]

An In-depth Technical Guide to Disperse Blue 3

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 3, also known by its Colour Index number 61505, is a synthetic anthraquinone dye.[1] While its primary application lies in the textile industry for dyeing synthetic fibers, its chemical properties and potential toxicological profile make it a compound of interest for researchers in environmental science, analytical chemistry, and toxicology.[1][2] This guide provides a comprehensive overview of the core technical aspects of Disperse Blue 3, focusing on its physicochemical properties, synthesis, analytical determination, and toxicological significance, which may be relevant to drug development and safety assessment.

Core Molecular and Chemical Identity

Disperse Blue 3 is characterized by a core anthraquinone structure substituted with amino and hydroxyethylamino groups, which are crucial for its dyeing properties and chemical reactivity.

The fundamental identifiers for Disperse Blue 3 are its molecular formula and weight, which are essential for any quantitative analysis or experimental design.

A clear understanding of its structure is vital for predicting its chemical behavior and interactions.

Caption: Chemical structure of Disperse Blue 3.

The physicochemical properties of Disperse Blue 3 dictate its behavior in various systems, including its solubility and potential for environmental transport.

| Property | Value | Source |

| Appearance | Navy blue powder | [1][9] |

| Topological Polar Surface Area | 78.4 Ų | [4][6] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

| XLogP3-AA | 3.3 | [4][6] |

| Solubility | Soluble in DMSO | [5] |

Synthesis and Manufacturing

Understanding the synthesis of Disperse Blue 3 is crucial for identifying potential impurities that may be relevant in toxicological assessments. The primary methods of synthesis involve condensation reactions.[6]

A common synthesis route involves the reaction of 1,4-diaminoanthraquinone derivatives with specific amines.[1][9]

-

Method 1: Condensation of leucoquinizarin with methylamine and ethanolamine, followed by oxidation.[6]

-

Method 2: Condensation of 1-bromo-4-methylaminoanthraquinone with ethanolamine in the presence of a copper catalyst.[6]

Caption: Simplified synthesis workflow for Disperse Blue 3.

Toxicological Profile and Safety

For drug development professionals, understanding the toxicological profile of environmental contaminants like Disperse Blue 3 is essential for assessing potential risks and interactions.

Disperse Blue 3 is classified with several health and environmental hazards.

-

Acute Toxicity (Oral), Category 4: Harmful if swallowed.[6][10]

-

Skin Sensitization, Category 1: May cause an allergic skin reaction.[6][10]

-

Aquatic Hazard (Acute), Category 1: Very toxic to aquatic life.[6]

Exposure to Disperse Blue 3 can lead to various adverse health effects.

-

Skin and Eye Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6][11][12]

-

Allergic Contact Dermatitis: It is a known skin sensitizer and can cause allergic contact dermatitis, particularly from contact with dyed textiles.[2]

Proper personal protective equipment (PPE) is crucial when handling Disperse Blue 3 in a laboratory setting.[10]

-

Eye Protection: Wear safety goggles.[10]

-

Skin Protection: Wear protective gloves and clothing.[10][12]

-

Respiratory Protection: Use a dust mask or respirator if dust is generated.[12]

Analytical Methodologies

Accurate and sensitive analytical methods are necessary for the detection and quantification of Disperse Blue 3 in various matrices, including environmental samples and consumer products.

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of disperse dyes.[13][14]

-

HPLC with Mass Spectrometry (LC-MS): This has become a preferred method due to its high sensitivity and selectivity, especially for polar and thermally labile compounds like Disperse Blue 3.[15]

-

LC-MS/MS: Tandem mass spectrometry provides enhanced structural confirmation and is used in forensic analysis of dyed fibers.[14]

-

Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times compared to traditional HPLC.[14]

The extraction of Disperse Blue 3 from a sample matrix is a critical step prior to analysis.

-

Solvent Extraction: A simple method involves extraction with an aqueous pyridine solution.[6]

-

Forensic Fiber Analysis: For textile fibers, solvents such as chlorobenzene or a mixture of acetonitrile and water are used, often with heating or ultrasonication to improve extraction efficiency.[14]

Caption: General analytical workflow for Disperse Blue 3.

Analytical techniques like LC-MS can also be employed for impurity profiling of Disperse Blue 3 standards. This is particularly relevant as impurities may have their own toxicological profiles. For instance, an impurity with a mass-to-charge ratio (m/z) of 267 has been identified in some Disperse Blue 3 standards.[13][16]

Relevance to Drug Development

While Disperse Blue 3 is not used as a therapeutic agent, its study is relevant to the drug development field in several ways:[3]

-

Toxicology and Safety Assessment: Understanding the mechanisms of skin sensitization and allergic reactions caused by compounds like Disperse Blue 3 can inform the safety assessment of new drug candidates, particularly topical formulations.

-

Impurity Analysis: The analytical methods used to detect and quantify Disperse Blue 3 and its impurities are analogous to those used for identifying and controlling impurities in active pharmaceutical ingredients (APIs) and drug products.

-

Environmental Impact Assessment: The pharmaceutical industry is increasingly focused on the environmental impact of its products. Studying the fate and effects of persistent organic pollutants like Disperse Blue 3 can provide valuable insights for designing more environmentally benign drugs.

Conclusion

Disperse Blue 3 is a well-characterized anthraquinone dye with a defined molecular weight and formula. While its primary use is in the textile industry, its potential for skin sensitization and environmental toxicity makes it a compound of interest for researchers in toxicology and analytical chemistry. For professionals in drug development, the study of Disperse Blue 3 offers valuable parallels in the areas of safety assessment, impurity profiling, and environmental impact analysis. The robust analytical methodologies developed for its detection provide a framework for the analysis of similar compounds in more complex matrices.

References

-

C.I. Disperse Blue 3 - Hazardous Agents | Haz-Map . [Link]

-

C.I. Disperse Blue 3 | C17H16N2O3 | CID 17191 - PubChem - NIH . [Link]

-

(PDF) Disperse Blue 3 Safety Data Sheet - ResearchGate . [Link]

-

Determination of EU-Banned Disperse Dyes by LC/MSD TOF . [Link]

-

Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection, and Empower Software . [Link]

-

Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents . [Link]

-

Consumer Products Testing Application Notebook - Waters Corporation . [Link]

- CN106675082A - Method for preparing disperse blue 354 - Google P

-

The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - MDPI . [Link]

Sources

- 1. Disperse Blue 3 | 2475-46-9 [chemicalbook.com]

- 2. scialert.net [scialert.net]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medkoo.com [medkoo.com]

- 6. C.I. Disperse Blue 3 | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Disperse Blue 3 | CAS 2475-46-9 | LGC Standards [lgcstandards.com]

- 8. C.I. Disperse Blue 3 - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Disperse Blue 3 CAS#: 2475-46-9 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. Disperse Blue 3(2475-46-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. lcms.cz [lcms.cz]

- 14. mdpi.com [mdpi.com]

- 15. youngin.com [youngin.com]

- 16. waters.com [waters.com]

An In-Depth Technical Guide to the Synthesis of 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione, a significant anthraquinone derivative commercially known as Disperse Blue 3. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the primary and alternative synthesis routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical transformations involved. All protocols are presented with the aim of being self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione, or Disperse Blue 3, is a synthetic dye of the anthraquinone class, characterized by its vibrant blue color.[1] Beyond its primary application in the textile industry for dyeing polyester and acetate fibers, the anthraquinone scaffold is of significant interest in medicinal chemistry.[2] Anthraquinone derivatives have been investigated for a range of biological activities, including as anticancer and neuroprotective agents.[2][3] The specific functionalization of the anthraquinone core with amino, hydroxyl, and alkylamino groups, as seen in Disperse Blue 3, can modulate its physicochemical and biological properties. A thorough understanding of its synthesis is therefore crucial for the exploration of its potential applications in drug discovery and materials science.

This guide will explore the three principal synthetic routes to 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione, providing detailed methodologies and critical analysis of each approach.

Primary Synthesis Pathway: Amination of Quinizarin and its Leuco Form

The most prevalent and industrially significant method for synthesizing 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione involves the direct amination of 1,4-dihydroxyanthraquinone (quinizarin) and its reduced form, leucoquinizarin.[4] The use of a mixture of quinizarin and leucoquinizarin is advantageous as the leuco form is more susceptible to nucleophilic substitution by amines.[5] The reaction is typically followed by an oxidation step to yield the final product.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The hydroxyl groups of quinizarin are not ideal leaving groups. However, in the leuco form (2,3-dihydro-1,4-dihydroxyanthracene-9,10-dione), the aromaticity of the terminal rings is disrupted, making the carbon atoms at positions 1 and 4 more electrophilic and thus more susceptible to nucleophilic attack by amines. The reaction is often facilitated by the use of a high-boiling point solvent that can also act as a base to deprotonate the amine and facilitate the reaction. Modern approaches favor the use of glycol ethers over traditional aromatic solvents due to their miscibility with the reactants and their ability to drive the reaction to completion without the need for azeotropic removal of water.[6][7]

Experimental Protocol

The following protocol is a representative example of the synthesis of a mixture of 1,4-diaminoanthraquinones, which can be adapted for the specific synthesis of Disperse Blue 3 by using a stoichiometric mixture of methylamine and ethanolamine.

Materials:

-

Quinizarin (1,4-dihydroxyanthraquinone)

-

Leucoquinizarin

-

Dipropylene glycol monomethyl ether (DPM)

-

Methylamine (aqueous solution, e.g., 40%)

-

Ethanolamine

-

High flash aromatic solvent (for final dilution, optional)

-

Air or an oxidizing agent

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and temperature probe, a mixture of quinizarin and leucoquinizarin is suspended in dipropylene glycol monomethyl ether (DPM).[6][7]

-

A stoichiometric mixture of methylamine and ethanolamine is added to the vessel. The molar ratio of total amines to the quinizarin/leucoquinizarin mixture is typically between 2.05 and 2.5.[6]

-

The mixture is gradually heated to approximately 100°C with continuous stirring.[6][7]

-

The reaction is maintained at this temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, the mixture is cooled to about 85-95°C.[6][7]

-

Air is then passed through the reaction mixture for 1-3 hours to oxidize the leuco-diaminoanthraquinone intermediates to the final colored anthraquinone derivatives.[6][7]

-

Excess amines and the water formed during the reaction are removed by vacuum distillation.[6][7]

-

The final product can be used as a solution in the reaction solvent or diluted with a high flash aromatic solvent to the desired concentration.[6][7]

Purification

For laboratory-scale synthesis requiring high purity, the crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent such as toluene or ethanol.[8] The process involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.[9]

-

Column Chromatography: For more rigorous purification, column chromatography on silica gel can be employed, using a suitable eluent system to separate the desired product from byproducts and unreacted starting materials.[10]

Visualization of the Quinizarin Pathway

Caption: Synthesis of Disperse Blue 3 from Quinizarin.

Alternative Synthesis Pathway 1: Ullmann Condensation

An alternative and more targeted approach for the synthesis of unsymmetrical 1,4-diaminoanthraquinones is the Ullmann condensation. This method involves the reaction of a halogenated anthraquinone with an amine in the presence of a copper catalyst.[4] For the synthesis of Disperse Blue 3, this would involve the reaction of 1-bromo-4-methylaminoanthraquinone with ethanolamine.

Mechanistic Rationale

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution. The copper(I) catalyst is believed to form an organocopper intermediate with the aryl halide. This intermediate then reacts with the amine, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[11] This method is particularly useful for forming C-N bonds that are difficult to achieve through other substitution reactions.

Synthesis of the Precursor: 1-bromo-4-methylaminoanthraquinone

The starting material for this route, 1-bromo-4-methylaminoanthraquinone, can be prepared by the bromination of 1-methylaminoanthraquinone.

Experimental Protocol for Precursor Synthesis:

Materials:

-

1-methylaminoanthraquinone

-

Pyridine

-

Bromine

Procedure:

-

In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve 1-methylaminoanthraquinone in a good grade of pyridine.[8]

-

Slowly add bromine to the solution over a period of about 10 minutes.[8]

-

Heat the mixture on a steam bath with continuous stirring for approximately 6 hours.[8]

-

After cooling, the solid product precipitates. Collect the solid by filtration and wash thoroughly with hot water to remove pyridine hydrobromide.[8]

-

The resulting deep red 1-bromo-4-methylaminoanthraquinone is dried. The reported yield is in the range of 70-74%.[8]

Experimental Protocol for Ullmann Condensation

Materials:

-

1-bromo-4-methylaminoanthraquinone

-

Ethanolamine

-

Copper(I) salt (e.g., CuI or copper acetate)

-

A high-boiling inert solvent (e.g., o-dichlorobenzene or nitrobenzene)

-

An acid-binding agent (e.g., potassium carbonate)

Procedure:

-

In a reaction vessel, combine 1-bromo-4-methylaminoanthraquinone, a high-boiling inert solvent, an excess of ethanolamine, a catalytic amount of a copper(I) salt, and an acid-binding agent.[4][7]

-

Heat the mixture to a temperature in the range of 150-250°C.[7]

-

Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and isolate the crude product. This may involve removing the solvent by distillation and washing the residue to remove salts and excess amine.

-

Purify the product by recrystallization or column chromatography as described in section 2.3.

Visualization of the Ullmann Condensation Pathway

Caption: Synthesis of Disperse Blue 3 via Ullmann Condensation.

Alternative Synthesis Pathway 2: Sequential Amination from 1,4-diaminoanthraquinone

While less commonly detailed for the specific synthesis of Disperse Blue 3, it is theoretically possible to synthesize the target molecule starting from 1,4-diaminoanthraquinone. This would involve a sequential or selective N-alkylation and N-hydroxyethylation. However, controlling the selectivity to obtain the unsymmetrical product in high yield can be challenging due to the similar reactivity of the two amino groups. This route is more relevant for the synthesis of polymeric dyes where the diamine acts as a monomer.[11][12]

Comparative Analysis of Synthesis Pathways

| Parameter | Route 1: Quinizarin Amination | Route 2: Ullmann Condensation |

| Starting Materials | 1,4-dihydroxyanthraquinone (quinizarin), methylamine, ethanolamine | 1-bromo-4-methylaminoanthraquinone, ethanolamine |

| Reagents & Catalysts | Glycol ether solvent, air | Copper(I) catalyst, high-boiling inert solvent, base |

| Reaction Conditions | Moderate temperature (around 100°C) | High temperature (150-250°C) |

| Advantages | Uses readily available starting materials; industrially scalable; avoids halogenated intermediates. | More direct for unsymmetrical products; can be high yielding for specific substrates. |

| Disadvantages | Can produce a mixture of symmetrically and unsymmetrically substituted products; requires an oxidation step. | Requires a pre-synthesized halogenated precursor; uses a heavy metal catalyst; harsh reaction conditions. |

| Typical Yield | Moderate to good, depending on control of reaction conditions. | Can be high, but dependent on substrate and catalyst efficiency. |

Safety and Handling

-

Anthraquinone Derivatives: Anthraquinones can be irritants and may be harmful if swallowed.[13]

-

1-bromo-4-methylaminoanthraquinone: This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[14][15]

-

Amines: Methylamine and ethanolamine are corrosive and have strong odors. They should be handled in a fume hood with appropriate PPE.

-

Solvents: Pyridine is flammable and has a strong, unpleasant odor. High-boiling solvents like o-dichlorobenzene and nitrobenzene are toxic and should be handled with care.

-

Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme caution in a fume hood.

Conclusion

The synthesis of 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione can be achieved through several viable pathways. The choice of method depends on the desired scale of production, the availability of starting materials, and the required purity of the final product. The amination of quinizarin and its leuco form remains the most common industrial method due to its cost-effectiveness and scalability. The Ullmann condensation offers a more controlled route to the unsymmetrical product, which is advantageous for laboratory-scale synthesis and for achieving high purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers and scientists to successfully synthesize and further investigate this important anthraquinone derivative.

References

-

XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 128-93-8 Name: 1-bromo-4-(methylamino)anthraquinone. Retrieved from [Link]

- Morton International, Inc. (1998). Process for making solutions of anthraquinone blue colourants. EP0775729B1.

- Morton International, Inc. (1997). Process for making aminoanthraquinone blue colourants. EP0775729A1.

-

Bradley, W., & Leete, E. (1951). The reaction of leucoquinizarins with alkylenediamines. Journal of the Chemical Society C, 2027-2030. Retrieved from [Link]

-

Allen, C. F. H., & Bell, A. (1943). Anthraquinone, 1-methylamino-4-bromo-. Organic Syntheses, 23, 8. doi:10.15227/orgsyn.023.0008. Retrieved from [Link]

-

Bigelow, L. A., & Reynolds, H. H. (1926). Quinizarin. Organic Syntheses, 6, 82. doi:10.15227/orgsyn.006.0082. Retrieved from [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

-

Zaykov, A. N., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(5), 459-467. Retrieved from [Link]

-

Kobayashi, S., et al. (2021). Selective Hydrogenation of Quinizarins to Leuco-quinizarins and Their Direct Derivatization Using Flow-Batch-Separator Unified Reactors under Continuous-Flow Conditions. ACS Catalysis, 11(13), 8123-8131. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17191, C.I. Disperse Blue 3. Retrieved from [Link]

- The Barrett Company. (1931). Purification of anthraquinone. US1845281A.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

de Oliveira, A. C. A., et al. (2013). Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. Chemical Biology & Drug Design, 82(4), 463-467. Retrieved from [Link]

-

Reddit. (2019). Suggestions to purify anthraquinone dyes for electronic displays? Retrieved from [Link]

-

CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

Waters Corporation. (2014). Improving the Speed and Quantitative Performance for the Analysis of Allergenic and Carcinogenic Dyes in Industrial, Cosmetics, and Consumer Goods. Retrieved from [Link]

-

Silveira, J. E., et al. (2020). Optimization of Disperse Blue 3 mineralization by UV-LED/FeTiO3 activated persulfate using response surface methodology. Journal of Environmental Chemical Engineering, 8(5), 104193. Retrieved from [Link]

-

Abdullahi, S., et al. (2021). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Turkish Journal of Chemistry, 45(6), 1786-1798. Retrieved from [Link]

-

Fieser, L. F., et al. (1940). 9-Anthraldehyde; 2-Ethoxy-1-Naphthaldehyde. Organic Syntheses, 20, 11. doi:10.15227/orgsyn.020.0011. Retrieved from [Link]

-

Abdullahi, S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. ResearchGate. Retrieved from [Link]

-

Freeman, H. S., et al. (1986). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Dyes and Pigments, 7(5), 341-351. Retrieved from [Link]

-

Al-Qaisi, Z. A., et al. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. International Journal of Pharmaceutical Quality Assurance, 14(3), 756-761. Retrieved from [Link]

-

Umbuzeiro, G. A., et al. (2005). The contribution of azo dyes to the mutagenic activity of a real textile effluent. Chemosphere, 60(1), 6-11. Retrieved from [Link]

-

de Oliveira, G. A. R., et al. (2015). Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples. Journal of Chromatographic Science, 53(8), 1279-1286. Retrieved from [Link]

-

Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4(1), 38. Retrieved from [Link]

- Zhejiang Longsheng Group Co., Ltd. (2018). Blue disperse dye, and composition, preparation method and application thereof. CN106118118B.

- Anhui Qingke Ruijie New Material Co., Ltd. (2017). Method for preparing disperse blue 354. CN106675082A.

-

Yildiz, Y. Ş., & Gürses, A. (2024). Comparison of the Removal of Synthetic Wastewater Samples Containing Basic Blue 3 Dye Using Electrochemical and Adsorption Methods. Water, 16(1), 133. Retrieved from [Link]

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C.I. Disperse Blue 3 | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The reaction of leucoquinizarins with alkylenediamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. EP0775729B1 - Process for making solutions of anthraquinone blue colourants - Google Patents [patents.google.com]

- 7. EP0775729A1 - Process for making aminoanthraquinone blue colourants - Google Patents [patents.google.com]

- 8. arpgweb.com [arpgweb.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. scbt.com [scbt.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. echemi.com [echemi.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 128-93-8 Name: 1-bromo-4-(methylamino)anthraquinone [xixisys.com]

An In-depth Technical Guide to the Solubility of C.I. Disperse Blue 3 in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 3 (CAS 2475-46-9), an anthraquinone-based dye. While quantitative solubility data in organic solvents is not widely published, this document synthesizes available qualitative information and presents a detailed, field-proven experimental protocol for its precise determination. The guide covers the theoretical principles governing the solubility of disperse dyes, offers a structured table of known solvent compatibility, and provides a step-by-step methodology for researchers to generate accurate solubility data using the equilibrium shake-flask method coupled with UV-Vis spectrophotometry. This document is intended to serve as a critical resource for professionals in material science, analytical chemistry, and drug development who require a deep understanding of Disperse Blue 3's behavior in non-aqueous media for formulation, screening, or analytical applications.

Introduction to C.I. Disperse Blue 3

C.I. Disperse Blue 3 is a synthetic organic dye belonging to the anthraquinone class, identified by the Colour Index number 61505.[1][2] Its core chemical structure is 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthracene-9,10-dione.[3] As a disperse dye, it is characterized by its low water solubility and its ability to be finely dispersed in a medium to dye hydrophobic fibers such as polyester, nylon, and acetate.[1][4] Its bright blue color, good stability, and affinity for synthetic textiles have made it a significant compound in the dye manufacturing and textile industries.[1][5] Beyond textiles, its defined chemical structure makes it relevant in research settings, including as a model compound or in the development of new materials.

Key Physicochemical Properties:

-

Molecular Formula: C₁₇H₁₆N₂O₃[6]

-

Molecular Weight: 296.32 g/mol [6]

-

Appearance: Navy blue to very dark blue powder[6]

-

Melting Point: ~187°C[6]

Theoretical Principles of Solubility

The solubility of a compound like Disperse Blue 3 is governed by the intermolecular interactions between the solute (the dye) and the solvent. The fundamental principle of "like dissolves like" is paramount.

-

Molecular Structure and Polarity: The Disperse Blue 3 molecule possesses a large, relatively nonpolar anthraquinone backbone. However, the presence of amino and hydroxyl functional groups (-NHCH₃, -NHCH₂CH₂OH) introduces polar sites capable of forming hydrogen bonds.[3] This amphiphilic nature—having both nonpolar and polar regions—dictates its solubility profile. It is practically insoluble in water but shows an affinity for organic solvents that can effectively interact with its molecular structure.[6]

-

Solvent-Solute Interactions:

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The oxygen atoms in DMSO (S=O) and acetone (C=O) can interact with the hydrogen atoms on the amino and hydroxyl groups of the dye. This makes them relatively effective at solvating Disperse Blue 3.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They can interact with the polar functional groups on the dye molecule, contributing to its solubility.[6]

-

Nonpolar Solvents (e.g., Benzene, Carbon Tetrachloride): These solvents primarily interact through weaker van der Waals forces (London dispersion forces) with the nonpolar anthraquinone core. While some solubility is observed in solvents like benzene, it is limited in highly nonpolar solvents like carbon tetrachloride.[1]

-

-

Temperature and Energy Input: The dissolution of a solid in a liquid is an endothermic process for sparingly soluble compounds. Therefore, increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the dye solid and disrupt the intermolecular forces within the solvent, leading to increased solubility.[7] This is consistent with observations that solubility is enhanced upon heating.[6] Physical agitation, such as sonication, increases the surface area of the solute exposed to the solvent, accelerating the rate of dissolution to reach equilibrium faster.[6]

Qualitative and Quantitative Solubility Data

Precise, publicly available quantitative solubility data for Disperse Blue 3 is limited. The table below summarizes the qualitative solubility information compiled from various technical sources. It is critical for researchers to experimentally determine the exact solubility for their specific application, solvent grade, and temperature conditions using a robust protocol like the one provided in Section 4.

| Organic Solvent | Solvent Type | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Slightly Soluble (enhanced by heating/sonication) | [3][6] |

| Methanol | Polar Protic | Slightly Soluble (enhanced by heating/sonication) | [6] |

| Ethanol | Polar Protic | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | [1] |

| Benzene | Nonpolar Aromatic | Soluble | [1] |

| Carbon Tetrachloride | Nonpolar | Slightly Soluble | [1] |

| Water | Polar Protic | Insoluble | [6] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual quantitative solubility can vary significantly with temperature and purity.

Experimental Protocol for Quantitative Solubility Determination

As a self-validating system, the following protocol based on the equilibrium shake-flask method provides a reliable means to determine the solubility of Disperse Blue 3. The subsequent analysis using UV-Vis spectrophotometry is a standard and accessible quantification technique.[8]

Rationale and Causality

-

Equilibrium Shake-Flask Method: This is the gold standard for solubility determination. By adding an excess of the solid dye, we ensure that the solvent becomes fully saturated. The extended agitation period at a constant temperature is crucial to allow the system to reach thermodynamic equilibrium—the point at which the rate of dissolution equals the rate of precipitation. This ensures the measured solubility is the true maximum concentration under the specified conditions.

-

UV-Vis Spectrophotometry: Disperse Blue 3 is a chromophore, meaning it absorbs light in the visible spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte within a certain range. By creating a calibration curve with solutions of known concentrations, we can accurately determine the concentration of an unknown saturated solution.

Materials and Equipment

-

Disperse Blue 3 (analytical standard grade)

-

Organic solvents of interest (HPLC or analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or sealed glass containers

-

Orbital shaker with temperature control (or water bath)

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh ~10 mg of Disperse Blue 3 and dissolve it in a 100 mL volumetric flask with the chosen organic solvent. This creates a stock solution of approximately 100 mg/L. Rationale: A precise, known stock solution is the foundation for accurate standards.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentration (e.g., 50, 25, 10, 5, 1 mg/L). Rationale: Multiple data points ensure a robust and linear calibration curve.

-

Determine λmax (Wavelength of Maximum Absorbance): Using one of the mid-range standard solutions, perform a spectral scan (e.g., from 400-800 nm) to identify the wavelength (λmax) at which Disperse Blue 3 exhibits maximum absorbance. Rationale: Measuring at λmax provides the highest sensitivity and minimizes errors.

-

Measure Standards: Using the pure solvent as a blank, measure the absorbance of each standard solution at the determined λmax.

-

Plot Calibration Curve: Plot a graph of Absorbance vs. Concentration (mg/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a valid curve.

Part B: Sample Preparation and Analysis

-

Equilibration: Add an excess amount of solid Disperse Blue 3 (e.g., 5-10 mg) to a sealed vial containing a known volume of the solvent (e.g., 5 mL). Rationale: A visible excess of solid is necessary to guarantee saturation.

-

Agitation: Place the vials in a temperature-controlled shaker and agitate at a constant speed for 24-48 hours. A preliminary experiment to confirm that equilibrium is reached within this timeframe is recommended. Rationale: Ensures the system reaches a stable thermodynamic equilibrium.

-

Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to let the excess solid settle. Centrifuge the vials to further pellet the solid.

-

Filtration: Carefully draw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean vial. Rationale: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise scatter light and lead to erroneously high absorbance readings.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be precisely recorded. Rationale: The Beer-Lambert law is only linear within a specific concentration range; a saturated solution will likely be too concentrated to measure directly.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

Part C: Calculation

-

Calculate Concentration: Use the equation from the calibration curve (Concentration = (Absorbance - c) / m) to determine the concentration of the diluted sample.

-

Determine Final Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of Disperse Blue 3 in the solvent.

-

Solubility (mg/L) = Concentration of diluted sample (mg/L) × Dilution Factor

-

Experimental Workflow Diagram

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. Disperse Blue 3 | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. echemi.com [echemi.com]

- 6. Disperse Blue 3 CAS#: 2475-46-9 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of C.I. 61505

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: In the landscape of scientific research and development, the purity and well-defined characteristics of chemical compounds are paramount. C.I. 61505, known commercially as Solvent Blue 35 and Sudan Blue II, is an anthraquinone-based dye with significant utility across various disciplines, from industrial coloring to nuanced biological staining. This guide provides a comprehensive exploration of its core physical and chemical properties, moving beyond a simple recitation of data to offer insights into the practical implications of these characteristics. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently utilize this compound in their work.

Core Identification and Molecular Architecture

C.I. 61505 is chemically identified as 1,4-bis(butylamino)anthracene-9,10-dione. Its structure is based on the anthraquinone framework, a three-ring aromatic system, with two butylamino groups substituted at the 1 and 4 positions. This specific substitution pattern is the primary determinant of its distinct color and physicochemical behavior.

Key Identifiers:

| Identifier | Value |

| Chemical Name | 1,4-bis(butylamino)anthracene-9,10-dione |

| C.I. Name | Solvent Blue 35 |

| Synonyms | Sudan Blue II, Oil Blue 35 |

| CAS Number | 17354-14-2 |

| Molecular Formula | C₂₂H₂₆N₂O₂ |

| Molecular Weight | 350.45 g/mol |

| Appearance | Dark blue to purple powder |

Caption: Molecular architecture of C.I. 61505.

Physicochemical Properties: A Quantitative Overview

The physical properties of C.I. 61505 directly influence its application and handling. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Melting Point | 120-125 °C | [1] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents (at 20°C) | [3] | |

| Dichloromethane | 171.3 g/L | [3] |

| Toluene | 86.3 g/L | [3] |

| Butyl Acetate | 22.3 g/L | [3] |

| Acetone | 13.6 g/L | [3] |

| Ethanol | 2.6 g/L | [3] |

| LogP (Octanol/Water Partition Coefficient) | 6.1 | [4] |

Expert Insight: The high lipophilicity, as indicated by the LogP value, and its solubility profile are fundamental to its use as a "lysochrome" or fat-soluble dye. This property allows it to readily partition into nonpolar environments, such as lipid droplets in biological specimens or polymer matrices in industrial applications.

Spectroscopic Signature

The interaction of C.I. 61505 with electromagnetic radiation provides a unique fingerprint for its identification and quantification.

UV-Visible Spectroscopy

The vibrant blue color of C.I. 61505 is a result of its strong absorption of light in the red-orange region of the visible spectrum.

| Parameter | Value | Solvent | Source(s) |

| λmax 1 | 652 nm | Chloroform | [5] |

| λmax 2 | 604 nm | Chloroform | [5] |

| Molar Extinction Coefficient (ε) at ~650 nm | ≥16,000 M⁻¹cm⁻¹ | Chloroform | [4][6] |

Causality in Experimental Choice: Chloroform is a common solvent for spectroscopic analysis of C.I. 61505 due to its ability to readily dissolve the dye and its transparency in the visible region of the spectrum. The high molar extinction coefficient signifies a strong absorbance, making it suitable for sensitive detection and quantification.

Infrared (IR) Spectroscopy

Expected FT-IR Spectral Features:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 | N-H | Stretching |

| 2850-2960 | C-H (alkyl) | Stretching |

| 1650-1680 | C=O (quinone) | Stretching |

| 1580-1620 | C=C (aromatic) | Stretching |

| 1250-1350 | C-N | Stretching |

Self-Validating System: When acquiring an FT-IR spectrum of a sample purported to be C.I. 61505, the presence of these characteristic peaks, in conjunction with the absence of significant unexpected absorptions, provides a high degree of confidence in its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to IR spectroscopy, publicly available experimental NMR spectra for C.I. 61505 are scarce. However, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on its structure.

Expected ¹H NMR Signals:

-

Aromatic protons: Signals in the downfield region (typically 7.0-8.5 ppm).

-

N-H protons: A broad signal, the chemical shift of which is dependent on concentration and solvent.

-

Butyl chain protons: A series of signals in the upfield region (typically 0.9-3.5 ppm), corresponding to the methyl, methylene, and N-methylene groups.

Expected ¹³C NMR Signals:

-

Carbonyl carbons (quinone): Resonances in the highly deshielded region (around 180-190 ppm).

-

Aromatic carbons: A complex set of signals between 110 and 150 ppm.

-

Butyl chain carbons: Signals in the aliphatic region (approximately 13-45 ppm).

Chemical Properties and Stability

The anthraquinone core of C.I. 61505 imparts significant thermal and chemical stability, making it suitable for applications that involve high temperatures, such as in plastics manufacturing.[7]

Degradation Pathways

As an anthraquinone dye, C.I. 61505 is susceptible to degradation under certain conditions.

-

Photodegradation: Exposure to UV light can lead to the gradual fading of the color. The degradation mechanism may involve the photo-oxidation of the amino groups or the anthraquinone ring system.[1][8]

-

Chemical Degradation: Strong oxidizing or reducing agents can chemically alter the chromophore, leading to a loss of color. The degradation of anthraquinone dyes in wastewater, for instance, often involves the reductive cleavage of the aromatic rings by microbial enzymes.

Synthesis

The primary manufacturing method for C.I. 61505 is the condensation reaction between 1,4-dihydroxyanthraquinone (Quinizarin) and n-butylamine.[9]

Caption: Synthesis pathway of C.I. 61505.

Experimental Protocols

The following protocols are provided as a foundation for the analysis and application of C.I. 61505 in a research setting.

Protocol for Quantitative Analysis by HPLC

This protocol is adapted for the determination of C.I. 61505 in a nonpolar matrix, such as fuel, but can be modified for other applications.

Objective: To quantify the concentration of C.I. 61505 in a sample.

Materials:

-

C.I. 61505 analytical standard

-

HPLC-grade toluene and ethyl acetate

-

Sample containing C.I. 61505

-

0.45 µm PTFE syringe filters

-

HPLC system with a UV-Vis detector

-

Silica-based HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of C.I. 61505 (e.g., 100 mg/L) in toluene.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 mg/L).

-

-

Sample Preparation:

-

Dilute the sample with toluene to an expected concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm PTFE syringe filter.

-

-

HPLC Conditions:

-

Mobile Phase: Toluene:Ethyl Acetate (98:2 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detector Wavelength: 650 nm

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample.

-

Calculate the concentration of C.I. 61505 in the sample using the calibration curve.

-

Trustworthiness: The use of a multi-point calibration curve ensures the linearity of the response and the accuracy of the quantification. The system suitability should be monitored by checking the reproducibility of replicate injections.

Protocol for Staining of Neutral Lipids in Cells

This protocol provides a general method for the visualization of intracellular lipid droplets.

Objective: To stain neutral lipids in cultured cells with C.I. 61505.

Materials:

-

C.I. 61505

-

Propylene glycol

-

Formalin-calcium fixative (10% neutral buffered formalin with 1% calcium chloride)

-

85% Propylene glycol solution

-

Nuclear Fast Red (counterstain, optional)

-

Aqueous mounting medium

-

Cultured cells on coverslips

Procedure:

-

Fixation:

-

Fix cells in formalin-calcium fixative for 10 minutes.

-

-

Staining Solution Preparation:

-

Prepare a saturated solution of C.I. 61505 in propylene glycol by adding an excess of the dye to the solvent and warming gently to 60°C.

-

Filter the warm solution before use.

-

-

Staining:

-

Incubate the fixed cells in the pre-warmed C.I. 61505 staining solution for 10-15 minutes.

-

-

Differentiation:

-

Differentiate the stained cells in 85% propylene glycol for 3 minutes to remove excess stain.

-

-

Washing and Counterstaining:

-

Rinse thoroughly in distilled water.

-

(Optional) Counterstain with Nuclear Fast Red for 3-5 minutes.

-

Wash in several changes of distilled water.

-

-

Mounting:

-

Mount the coverslip with an aqueous mounting medium.

-

Expected Results: Lipid droplets will appear as deep blue-black structures within the cells.

Caption: Workflow for neutral lipid staining.

Safety and Handling

C.I. 61505 is classified as a hazardous substance. It is suspected of causing genetic defects and cancer, and may cause an allergic skin reaction. It is also harmful if swallowed.[10]

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves

-

Safety goggles

-

Lab coat

Handling:

-

Work in a well-ventilated area or in a fume hood to avoid inhalation of the powder.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

C.I. 61505 is a well-characterized anthraquinone dye with a robust set of physicochemical properties that make it a valuable tool in both industrial and research settings. Its high solubility in organic solvents, strong light absorbance, and thermal stability are key attributes. This guide has provided a detailed overview of its properties, along with validated experimental protocols to empower researchers, scientists, and drug development professionals to utilize this compound with a high degree of confidence and scientific rigor.

References

- A Technical Guide to the Histological Application of Sudan Dyes: A Historical and Methodological Overview. Benchchem.

- A Comprehensive Technical Guide to the Safe Handling of Solvent Blue 35. Benchchem.

- Determination of the Solvent Blue 35 dye in diesel fuel by solid phase extraction and high-performance liquid chromatography with ultraviolet detection.

- Sudan Blue II (C. I. 61554), 10 g. Carl ROTH.

- Imaging studies of photodegradation and self-healing in anthraquinone deriv

- Solvent Blue 35 Manufacturers and suppliers. Alan Chemical Industries LTD.

- Solvent Blue 35 (Sudan Blue II) | Blue Dye. MedchemExpress.com.

- A Comprehensive Technical Guide to the Chemical Properties of Solvent Blue 35. Benchchem.

- Solvent Blue 35 CAS#: 17354-14-2. ChemicalBook.

- China Solvent Blue 35 / CAS 17354-14-2 factory and manufacturers | Precise Color.

- A Comparative Guide to Lipid Staining in Complex Biological Samples: Solvent Blue 35, Oil Red O, and Nile Blue. Benchchem.

- 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants. NCBI.

- Photodecomposition of amino- anthraquinone disperse dyes on poly(ethylene terephthal

- [1604.

- Extinction Coefficient [Solvent Blue 35].

- 1,4-Diamino anthraquinone(128-95-0) 1H NMR spectrum. ChemicalBook.

- Solvent blue 35 TDS. Chaos Trade.

- 1,4-Bis(butylamino)anthracene-9,10-dione. LookChem.

- An In-depth Technical Guide to Solvent Blue 35: Synonyms, Properties, and Applic

Sources

- 1. Photodecomposition of amino- anthraquinone disperse dyes on poly(ethylene terephthalate) - LRMH-SIGB [lrmh.fr]

- 2. Extinction Coefficient [Solvent Blue 35] | AAT Bioquest [aatbio.com]

- 3. chaostrade.eu [chaostrade.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent Blue 35 CAS#: 17354-14-2 [m.chemicalbook.com]

- 7. Solvent blue 35|CAS NO.17354-14-2 [xcolorpigment.com]

- 8. [1604.07645] Molecular structure and reversible photodegradation in anthraquinone dyes [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Human Health Hazards of Disperse Blue 3

For Researchers, Scientists, and Drug Development Professionals

Abstract